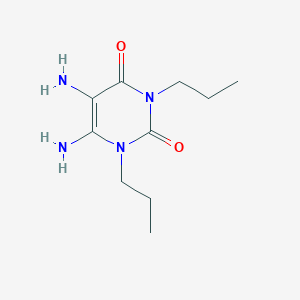













|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3](=[O:15])[N:4]([CH2:12][CH2:13][CH3:14])[C:5](=[O:11])[N:6]([CH2:8][CH2:9][CH3:10])[CH:7]=1.[N:16]([O-])=O.[Na+].Cl.S(S([O-])=O)([O-])=O.[Na+].[Na+].[OH-].[Na+]>O>[NH2:1][C:2]1[C:3](=[O:15])[N:4]([CH2:12][CH2:13][CH3:14])[C:5](=[O:11])[N:6]([CH2:8][CH2:9][CH3:10])[C:7]=1[NH2:16] |f:1.2,4.5.6,7.8|
|


|
Name
|
|
|
Quantity
|
52.8 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(N(C(N(C1)CCC)=O)CCC)=O
|
|
Name
|
|
|
Quantity
|
20.7 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
nitroso
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
|
Name
|
nitroso
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
is prepared
|
|
Type
|
CUSTOM
|
|
Details
|
6-Amino-1,3-dipropyl-5-nitroso-2,4-(1H,3H)pyrmidinedione is collected
|
|
Type
|
CUSTOM
|
|
Details
|
as obtained in the next step
|
|
Type
|
ADDITION
|
|
Details
|
added portionwise in a quantity sufficient
|
|
Type
|
TEMPERATURE
|
|
Details
|
chilled
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
The solids thus obtained
|
|
Type
|
CUSTOM
|
|
Details
|
are dried at 78° in a vacuum oven
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(N(C(N(C1N)CCC)=O)CCC)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 34.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 60.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |